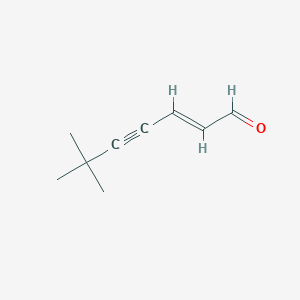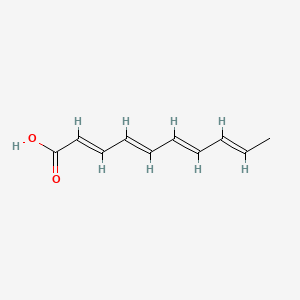
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate
カタログ番号 B1142017
CAS番号:
376646-04-7
分子量: 580.71
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate” is a glycoside, which is a type of molecule that consists of a sugar moiety (in this case, two glucopyranose units) linked to another functional group or compound (in this case, a hexadecanoate unit) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a hexadecanoic acid derivative with a disaccharide (a type of sugar composed of two monosaccharides, in this case, two glucopyranose units). The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would consist of two glucopyranose rings linked by an oxygen atom (the “4-O-” part of the name), with a hexadecanoate (a 16-carbon chain) attached to one of the glucopyranose units .Chemical Reactions Analysis
As a glycoside, this compound could potentially undergo hydrolysis reactions to break the glycosidic bond, yielding the constituent sugar and hexadecanoate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, as a glycoside, it would likely be polar and capable of forming hydrogen bonds .作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
376646-04-7 |
|---|---|
製品名 |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate |
分子式 |
C₂₈H₅₂O₁₂ |
分子量 |
580.71 |
同義語 |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Palmitate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Methylsulfonylsulfanylethanol
13700-08-8
5,6-O-Isopropylidene-L-gulono-1,4-lactone
94697-68-4
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid
116162-28-8
Saxagliptin O-β-D-glucuronide
1155849-58-3






![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)




